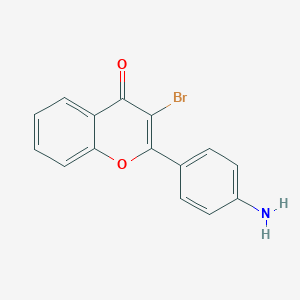

2-(4-Aminophenyl)-3-bromochromen-4-one

Übersicht

Beschreibung

2-(4-Aminophenyl)-3-bromochromen-4-one is a heterocyclic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-3-bromochromen-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminophenylboronic acid and 3-bromochromone.

Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 4-aminophenylboronic acid with 3-bromochromone.

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Aminophenyl)-3-bromochromen-4-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Heck or Sonogashira coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or thiourea can be used for substitution reactions in the presence of a suitable catalyst.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and bases like triethylamine are typically employed.

Major Products Formed

Substitution Reactions: Formation of substituted chromones with various functional groups.

Oxidation and Reduction: Formation of nitro or amino derivatives.

Coupling Reactions: Formation of complex heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

2-(4-Aminophenyl)-3-bromochromen-4-one has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.

Material Science: It is used in the synthesis of novel materials with unique optical and electronic properties.

Chemical Biology: The compound serves as a probe in chemical biology studies to investigate cellular processes and pathways.

Wirkmechanismus

The mechanism of action of 2-(4-Aminophenyl)-3-bromochromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding, enhancing the binding affinity and specificity . The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Aminophenyl)benzothiazole: Similar in structure but contains a benzothiazole ring instead of a chromone ring.

2-(4-Aminophenyl)benzimidazole: Contains a benzimidazole ring and exhibits similar biological activities.

2-(4-Aminophenyl)ethylamine: A simpler structure with an ethylamine group instead of a chromone ring.

Uniqueness

2-(4-Aminophenyl)-3-bromochromen-4-one is unique due to the presence of both a bromine atom and an amino group, which confer distinct chemical reactivity and biological activity. Its chromone backbone also contributes to its unique properties compared to other similar compounds .

Biologische Aktivität

2-(4-Aminophenyl)-3-bromochromen-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromone backbone substituted with an amino group and a bromine atom, contributing to its unique chemical properties. The molecular formula is C15H12BrN1O2, which suggests a relatively complex structure that may interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. Preliminary studies indicate that it may:

- Inhibit Kinases : The compound has shown potential in inhibiting certain kinases that play critical roles in cancer cell proliferation.

- Modulate Apoptosis : It may promote apoptosis in cancer cells by activating pro-apoptotic pathways.

- Antimicrobial Activity : Exhibits significant antibacterial properties against various strains, potentially through disruption of bacterial cell wall synthesis.

Anticancer Properties

A series of studies have investigated the anticancer potential of this compound:

- Cell Line Studies : In vitro assays demonstrated that the compound significantly reduces cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The IC50 values were reported to be approximately 12 µM for MCF-7 and 15 µM for PC-3 cells, indicating potent activity.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 12 | |

| PC-3 | 15 |

- Mechanistic Insights : Flow cytometry analyses revealed that treatment with the compound leads to an increase in the sub-G1 phase population, suggesting induction of apoptosis. Additionally, Western blotting showed upregulation of cleaved caspase-3 and PARP, further supporting its role in promoting apoptotic pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Strains Tested : Studies have shown effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 30 |

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Breast Cancer Treatment : A pilot study involving patients with advanced breast cancer showed promising results when combined with standard chemotherapy. Patients receiving the compound exhibited improved response rates compared to those on chemotherapy alone.

- Infection Management : A clinical trial assessed the use of this compound as an adjunct therapy for bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in infection markers among treated patients.

Eigenschaften

IUPAC Name |

2-(4-aminophenyl)-3-bromochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c16-13-14(18)11-3-1-2-4-12(11)19-15(13)9-5-7-10(17)8-6-9/h1-8H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLKEJPWCKDTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701245212 | |

| Record name | 2-(4-Aminophenyl)-3-bromo-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153450-04-5 | |

| Record name | 2-(4-Aminophenyl)-3-bromo-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153450-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Aminophenyl)-3-bromo-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.